molecular formula C14H14ClNO2 B8316302 Ethyl 4-chloro-2,5-dimethylquinoline-3-carboxylate

Ethyl 4-chloro-2,5-dimethylquinoline-3-carboxylate

Cat. No. B8316302
M. Wt: 263.72 g/mol
InChI Key: AQOKFYUSQJPCFB-UHFFFAOYSA-N
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Patent
US09000054B2

Procedure details

A solution of 5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (Example 12c) (1.36 g, 7.68 mmol), ethyl 3-oxobutanoate (1.46 mL, 11.5 mmol), and NaOH (0.046 g, 1.15 mmol) in anhydrous dioxane (10 mL) were refluxed under nitrogen for 15 hrs. The solvent was then removed under vacuum, and the residue was re-dissolved in DMF (15 mL). To this solution was added POCl3 (1.41 mL, 15.4 mmol), and the reaction mixture was stirred at room temperature for 45 minutes.
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step One
Name
Quantity
0.046 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1.41 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1C2C(=O)OC(=O)[NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.O=[C:15]([CH3:22])[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18].[OH-].[Na+].O=P(Cl)(Cl)[Cl:27].O1[CH2:35][CH2:34]OCC1>>[Cl:27][C:15]1[C:22]2[C:6](=[CH:5][CH:4]=[CH:3][C:2]=2[CH3:1])[N:7]=[C:34]([CH3:35])[C:16]=1[C:17]([O:19][CH2:20][CH3:21])=[O:18] |f:2.3|

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
CC1=CC=CC=2NC(OC(C21)=O)=O
Name
Quantity
1.46 mL
Type
reactant
Smiles
O=C(CC(=O)OCC)C
Name
Quantity
0.046 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.41 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was re-dissolved in DMF (15 mL)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
ClC1=C(C(=NC2=CC=CC(=C12)C)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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